molecular formula C14H14N4O5S2 B2402954 ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923463-77-8

ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B2402954
CAS RN: 923463-77-8
M. Wt: 382.41
InChI Key: KEYIHVFZOLUKKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a carboxamide group (-CONH2), and a carboxylate ester group (-COO-). It also features a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of polar groups like nitro, carboxamide, and carboxylate ester suggests that the compound might have some degree of solubility in polar solvents .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate is transformed with aromatic amines and monosubstituted hydrazines to produce various substituted thiazolo[5,4-c]pyridine-7-carboxylates. These transformations lead to a wide range of derivatives, showing the compound's versatility in synthetic chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).

Chemical Synthesis and Reactions

  • The compound's role in the synthesis of various derivatives, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, demonstrates its importance in the synthesis of heterocyclic compounds. These reactions and syntheses are pivotal in advancing the understanding of heterocyclic chemistry (Mohamed, 2021).

Role in Heterocycle Formation

  • The compound is used as a starting material for the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This emphasizes its utility in creating complex molecular structures, which are essential in pharmaceutical and material sciences (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S2/c1-2-23-14(20)17-6-5-8-10(7-17)25-13(15-8)16-12(19)9-3-4-11(24-9)18(21)22/h3-4H,2,5-7H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYIHVFZOLUKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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